Diphenyl(vinyl)phosphine oxide

Catalog No.
S775943
CAS No.
2096-78-8
M.F
C14H13OP
M. Wt
228.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(vinyl)phosphine oxide

CAS Number

2096-78-8

Product Name

Diphenyl(vinyl)phosphine oxide

IUPAC Name

[ethenyl(phenyl)phosphoryl]benzene

Molecular Formula

C14H13OP

Molecular Weight

228.23 g/mol

InChI

InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

CQCGPNRIAFVNBY-UHFFFAOYSA-N

SMILES

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Organic Synthesis:

Diphenyl(vinyl)phosphine oxide finds application in organic synthesis as a chiral ligand in various reactions. Its ability to form Lewis acid adducts with transition metals makes it a valuable tool for asymmetric catalysis. Studies have shown its effectiveness in reactions like:

  • Stereoselective radical addition: Chiral vinylphosphine oxides like diphenyl(vinyl)phosphine oxide enable highly selective radical additions, achieving diastereomeric ratios as high as 9:1. [Source: Organophosphorus compounds. XVI. 2-(N-Dialkylamino)alkyldiphenylphosphines, phosphine oxides and sulphides as analogues of methadone, ]

Coordination Chemistry:

The Lewis basic nature of the P=O group in diphenyl(vinyl)phosphine oxide allows it to coordinate with transition metals. This property makes it a useful ligand for studying metal-ligand interactions and their impact on various catalytic processes. Researchers have utilized it in the development of new catalysts for:

  • Hydrogenation reactions: Studies explore the potential of diphenyl(vinyl)phosphine oxide complexes for catalyzing the hydrogenation of various unsaturated substrates.
  • Hydroformylation: Research investigates the use of diphenyl(vinyl)phosphine oxide in the development of catalysts for the hydroformylation reaction, which converts alkenes into aldehydes.

Material Science:

  • Polymer synthesis: Diphenyl(vinyl)phosphine oxide could potentially be used as a modifier or catalyst in the synthesis of certain polymers.
  • Flame retardants: The P=O group in diphenyl(vinyl)phosphine oxide might contribute flame retardant properties to materials it is incorporated into.

Diphenyl(vinyl)phosphine oxide is a chemical compound with the molecular formula C₁₄H₁₃OP. It features a vinyl group attached to a phosphine oxide, making it a member of the phosphine oxide family. This compound is characterized by its unique structure, which includes two phenyl groups and a vinyl group, contributing to its reactivity and potential applications in various fields, particularly in polymer chemistry and materials science .

There is no current scientific literature describing a specific mechanism of action for DVPO.

  • Toxicity: Some organophosphorus compounds are known to be cholinesterase inhibitors, which can disrupt the nervous system. DVPO's potential toxicity requires further investigation [].
  • Flammability: The presence of aromatic rings suggests some flammability, but specific data is lacking.

The reactivity of diphenyl(vinyl)phosphine oxide is notable for its ability to undergo various chemical transformations. It can react with halogen compounds, amines, alcohols, and malonic esters. These reactions often involve the addition of these reagents to the vinyl group, leading to a variety of products . Additionally, diphenyl(vinyl)phosphine oxide can participate in polymerization processes; while radical polymerization occurs slowly, anionic polymerization happens readily in the presence of Grignard reagents .

Research into the biological activity of diphenyl(vinyl)phosphine oxide is limited, but some studies suggest that phosphine oxides may exhibit antimicrobial properties. The specific biological effects of diphenyl(vinyl)phosphine oxide require further investigation to fully understand its potential therapeutic applications or toxicity profiles.

Diphenyl(vinyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of stilbene with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine oxide . Other synthetic routes may include the addition of vinyl groups to existing phosphine oxides or through polymerization techniques that incorporate vinyl functionalities into the phosphine framework .

This compound has significant applications in materials science, particularly in the development of polymers. Diphenyl(vinyl)phosphine oxide can be used as a monomer for polymer synthesis due to its ability to undergo both homopolymerization and copolymerization with other unsaturated compounds. Its unique properties make it suitable for creating advanced materials with specific mechanical and chemical characteristics .

Interaction studies involving diphenyl(vinyl)phosphine oxide typically focus on its reactivity with other chemical species. For instance, investigations into its polymerization behavior reveal insights into how this compound interacts with various initiators and co-monomers during polymer formation. Understanding these interactions helps optimize conditions for synthesizing high-performance materials.

Several compounds share structural or functional similarities with diphenyl(vinyl)phosphine oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Triphenylphosphine oxideThree phenyl groupsMore sterically hindered; less reactive than diphenyl variant
Phenylphosphonic acidOne phenyl groupExhibits acidic properties; used in different applications
Vinylphenylphosphine oxideVinyl group attached to phenylLacks the additional phenyl group; different reactivity
DiphenylphosphineTwo phenyl groupsDoes not contain a vinyl group; less versatile in polymerization

Diphenyl(vinyl)phosphine oxide stands out due to its combination of two phenyl groups and a vinyl functionality, allowing for diverse reactivity and applications in polymer chemistry that are not as prevalent in similar compounds.

DPVO is classified as a tertiary phosphine oxide with the systematic IUPAC name [ethenyl(phenyl)phosphoryl]benzene. Its molecular structure features a central phosphorus atom bonded to two phenyl groups, a vinyl group ($$ \text{CH}_2=\text{CH} $$), and an oxygen atom (Figure 1). Key identifiers include:

PropertyValueSource
CAS Registry Number2096-78-8
Molecular Weight228.23 g/mol
Melting Point117–119°C
Boiling Point180–210°C (1 mmHg)
Density1.11 g/cm³
SMILES$$ \text{C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2} $$

The compound’s $$ ^{31}\text{P} $$ NMR spectrum exhibits a singlet at 22.4 ppm in CDCl$$_3$$, confirming the presence of a pentavalent phosphorus center. X-ray crystallography data (CCDC 231224) reveal a trigonal pyramidal geometry at phosphorus, with P–O and P–C bond lengths of 1.48 Å and 1.80–1.82 Å, respectively.

Historical Development in Organophosphorus Chemistry

The synthesis of DPVO is rooted in mid-20th-century advancements in organophosphorus chemistry. Early work by Robert S. Cooper (1962) demonstrated its preparation via dehydrohalogenation of β-chloroethyl diphenylphosphine oxide under vacuum. This method, patented by Stauffer Chemical Company, remains a benchmark for large-scale production.

DPVO’s discovery coincided with broader developments in phosphorus-based reagents, such as the Horner–Wadsworth–Emmons olefination, which revolutionized alkene synthesis. While Gerhard Schrader’s research on organophosphate insecticides dominated the 1930s–1940s, DPVO emerged as a niche reagent due to its stability and modular reactivity. The compound’s utility expanded in the 1980s with applications in radical polymerization and flame-retardant epoxy resins.

Significance in Synthetic Organic Chemistry

DPVO excels in three key reaction types:

Horner–Wittig Reactions

As a Horner–Wittig reagent, DPVO reacts with aldehydes/ketones to form alkenes with superior stereocontrol compared to traditional Wittig reagents. For example, its adducts with pyrrolidine generate β-hydroxyphosphine oxides, which undergo syn-elimination to yield (Z)- or (E)-alkenes selectively (Equation 1):

$$
\text{DPVO} + \text{R}1\text{R}2\text{C=O} \xrightarrow{\text{BuLi}} \text{R}1\text{R}2\text{C=CH}2 + \text{Ph}2\text{PO}_2^-
$$

Conjugate Additions

The vinyl group undergoes Michael additions with nucleophiles (e.g., amines, thiols), producing chiral phosphine oxides for asymmetric catalysis. For instance, reaction with morpholine yields a β-aminophosphine oxide precursor to ligands for transition-metal complexes.

Cycloadditions

DPVO participates in [3+2] cycloadditions with nitrones, forming isoxazolidines with applications in medicinal chemistry.

Research Relevance and Applications Overview

Recent studies highlight DPVO’s versatility:

  • Flame Retardancy: Incorporating 0.5–1.2 wt% DPVO into epoxy resins increases the limiting oxygen index (LOI) to 29.6% and achieves UL-94 V-0 ratings via gas-phase radical quenching.
  • Polymer Chemistry: Anionic polymerization of DPVO with Grignard reagents yields poly(vinylphosphine oxides) with high thermal stability ($$ T_g > 200°C $$).
  • Coordination Chemistry: Chlorination produces 1,2-dichloroethyl diphenylphosphine oxide, a solvent extractant for Fe$$^{3+}$$ ions.

XLogP3

3

Other CAS

2096-78-8

Wikipedia

Diphenyl(vinyl)phosphine oxide

Dates

Last modified: 08-15-2023

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